Cas no 87736-82-1 (3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine)

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine structure
87736-82-1 structure
Nome del prodotto:3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
Numero CAS:87736-82-1
MF:C9H9F3N2
MW:202.176372289658
CID:708915

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Proprietà chimiche e fisiche

Nomi e identificatori

    • Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)-
    • 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
    • 3-(4-Methylphenyl)-3
    • 3-(4-methylphenyl)-3-trifluoromethyldiaziridine
    • 3-p-tolyl-3-(trifluoromethyl)diaziridine
    • Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)
    • 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine (ACI)
    • Inchi: 1S/C9H9F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3
    • Chiave InChI: BPIYMEWYYRZJOP-UHFFFAOYSA-N
    • Sorrisi: FC(C1(NN1)C1C=CC(C)=CC=1)(F)F

Proprietà calcolate

  • Massa esatta: 202.07200
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2

Proprietà sperimentali

  • Punto di fusione: 43-45°C
  • PSA: 43.88000
  • LogP: 2.47550

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Informazioni sulla sicurezza

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AC16174-25mg
Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)-
87736-82-1
25mg
$1125.00 2024-04-19
TRC
M326010-250mg
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
87736-82-1
250mg
$ 1068.00 2023-09-07
TRC
M326010-25mg
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
87736-82-1
25mg
$ 138.00 2023-09-07
A2B Chem LLC
AC16174-125mg
Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)-
87736-82-1
125mg
$2400.00 2024-04-19

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  -78 °C; 8 h, rt
Riferimento
Synthesis of Diazirine-Based Photoreactive Saccharin Derivatives for the Photoaffinity Labeling of Gustatory Receptors
Wang, Lei; et al, European Journal of Organic Chemistry, 2015, 2015(14), 3129-3134

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
2.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
3.1 Reagents: Ammonia Solvents: Tetrahydrofuran
Riferimento
Swern oxidation of diaziridines to diazirines
Richardson, Stewart K.; et al, Journal of the Chemical Society, 1989, (6), 1172-4

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Riferimento
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  22 h, rt → 50 °C
2.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C → rt; 1 h, rt
3.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Riferimento
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
1.2 Solvents: Diethyl ether
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
2.2 Solvents: Pyridine
3.1 Reagents: Ammonia Solvents: Diethyl ether
Riferimento
Ginkgolide Derivatives for Photolabeling Studies: Preparation and Pharmacological Evaluation
Stromgaard, Kristian; et al, Journal of Medicinal Chemistry, 2002, 45(18), 4038-4046

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C; 1 h, rt
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  -78 °C; 8 h, rt
Riferimento
Synthesis of Diazirine-Based Photoreactive Saccharin Derivatives for the Photoaffinity Labeling of Gustatory Receptors
Wang, Lei; et al, European Journal of Organic Chemistry, 2015, 2015(14), 3129-3134

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  16 h, -78 °C
Riferimento
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 5 min; 2 h, rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
2.2 Solvents: Dichloromethane ;  16 h, -78 °C
Riferimento
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  22 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Triethylamine Solvents: Acetone ;  0 °C → rt; 1 h, rt
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Riferimento
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Ammonia Solvents: Tetrahydrofuran
Riferimento
Swern oxidation of diaziridines to diazirines
Richardson, Stewart K.; et al, Journal of the Chemical Society, 1989, (6), 1172-4

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.1 Reagents: Pyridine ,  Hydroxylamine ;  3 h, 70 °C
3.1 Reagents: Triethylamine Solvents: Acetone ;  2 h, 25 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ;  16 h, 25 °C
Riferimento
Click-Addressable Cassette for Photoaffinity Labeling
Zhao, Bosheng; et al, ACS Medicinal Chemistry Letters, 2018, 9(2), 155-158

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetone ;  2 h, 25 °C
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  16 h, 25 °C
Riferimento
Click-Addressable Cassette for Photoaffinity Labeling
Zhao, Bosheng; et al, ACS Medicinal Chemistry Letters, 2018, 9(2), 155-158

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  95 min, -40 °C; 2 h, -40 °C → 0 °C; 0 °C → 60 °C
1.2 20 min, -60 °C; 3 h, -60 - -30 °C; -30 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ;  16 h, 70 °C
2.1 Solvents: Pyridine ;  4 h, reflux
3.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 s, -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Riferimento
Clickable PEG conjugate obtained by "clip" photochemistry: Synthesis and characterization by quantitative 19F NMR
Pourcelle, Vincent; et al, Journal of Fluorine Chemistry, 2012, 140, 62-69

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
1.2 Solvents: Pyridine
2.1 Reagents: Ammonia Solvents: Diethyl ether
Riferimento
Ginkgolide Derivatives for Photolabeling Studies: Preparation and Pharmacological Evaluation
Stromgaard, Kristian; et al, Journal of Medicinal Chemistry, 2002, 45(18), 4038-4046

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Ammonia
Riferimento
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Diethyl ether
Riferimento
Optimized synthesis of L-4'-[3-(trifluoromethyl)diazirin-3H-3-yl]phenylalanine
Topin, A. N.; et al, Vestnik Moskovskogo Universiteta, 1995, 36(6), 583-7

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Trimethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C → rt; overnight, rt
2.1 Reagents: Ammonia Solvents: Methanol ;  6 h, 0 °C; 0 °C → rt; 16 h, rt
Riferimento
Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels
Bauer, Claudia C.; et al, ChemRxiv, 2020, 1, 1-16

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  18 h, 80 °C
2.1 Reagents: Trimethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C → rt; overnight, rt
3.1 Reagents: Ammonia Solvents: Methanol ;  6 h, 0 °C; 0 °C → rt; 16 h, rt
Riferimento
Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels
Bauer, Claudia C.; et al, ChemRxiv, 2020, 1, 1-16

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C → rt; 1 h, rt
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Riferimento
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Raw materials

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Preparation Products

Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.